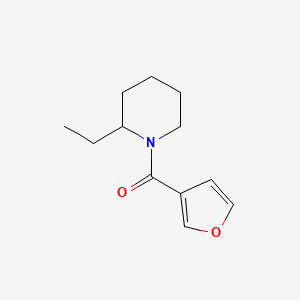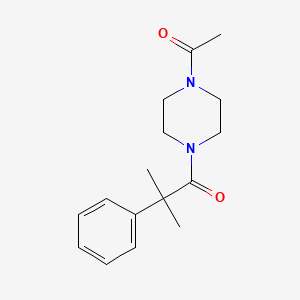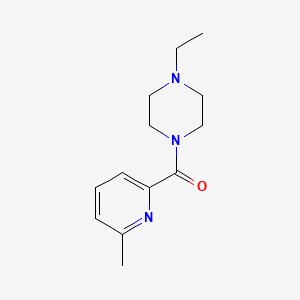
N-benzyl-N,6-dimethylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N,6-dimethylpyridine-2-carboxamide, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
N-benzyl-N,6-dimethylpyridine-2-carboxamide acts as a selective nAChR agonist, specifically targeting the α7 nAChR subtype. It has been found to activate the α7 nAChR receptor, leading to an increase in calcium influx and subsequent activation of various signaling pathways. This activation has been found to have a wide range of effects on the nervous system, including improving cognitive function, reducing inflammation, and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and reduce oxidative stress. This compound has also been found to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-benzyl-N,6-dimethylpyridine-2-carboxamide is its selective activation of the α7 nAChR receptor, which allows for targeted effects on the nervous system. This compound has also been found to have a good safety profile, with no significant adverse effects reported in preclinical studies. However, one of the limitations of this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for N-benzyl-N,6-dimethylpyridine-2-carboxamide research. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to better understand the long-term effects of this compound and its potential for use in clinical settings.
Synthesemethoden
N-benzyl-N,6-dimethylpyridine-2-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2,6-lutidine with benzyl chloride to form N-benzyl-2,6-lutidine. The second step involves the reaction of N-benzyl-2,6-lutidine with 2-bromoacetyl chloride to form N-benzyl-N-(2-bromoacetyl)-2,6-lutidine. The final step involves the reaction of N-benzyl-N-(2-bromoacetyl)-2,6-lutidine with methylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N,6-dimethylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of effects on the nervous system, including improving cognitive function, reducing inflammation, and reducing oxidative stress. This compound has also been found to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-benzyl-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-7-6-10-14(16-12)15(18)17(2)11-13-8-4-3-5-9-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKFOSWKJWUSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)




![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)

![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)

